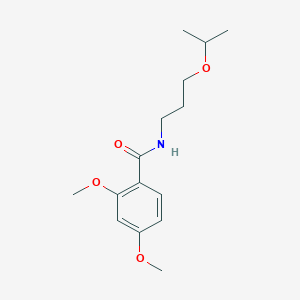

![molecular formula C14H12F3N5 B5211311 N-benzyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5211311.png)

N-benzyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-benzyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” is a compound that belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Synthesis Analysis

The synthesis of such compounds involves the use of heterocyclic compounds, which are cyclic compounds with at least two different elements . Triazole compounds, which contain two carbon and three nitrogen atoms, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Molecular Structure Analysis

The molecular structure of “N-benzyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” is based on the triazole nucleus, which is present as a central structural component in a number of drug classes . The triazole nucleus is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 .科学研究应用

Anti-Malarial Agents

This compound has been used in the design and synthesis of new anti-malarial agents . The search for new drugs is important due to drug resistance being a limiting factor . The compound was designed based on bioisosteric replacement of functional groups on the anti-malarial compounds mefloquine and amodiaquine .

Anticancer Agents

The compound has been used in the design and synthesis of anticancer agents . Specifically, it has been used to create derivatives that have shown potent antitumor activities . These derivatives have been shown to act on different targets, such as tubulin, LSD1, and CDK2 .

Suppression of ERK Signaling Pathway

The compound has been used in the design of derivatives that suppress the ERK signaling pathway . This pathway is often overactive in various types of cancer, and its suppression can lead to decreased proliferation of cancer cells .

Inhibitors of Dihydroorotate Dehydrogenase

The compound has been used as a reactant for the synthesis of dihydroorotate dehydrogenase inhibitors . These inhibitors have potential antimalarial activity .

Reactant for Vilsmeier Reaction

The compound has been used as a reactant for the Vilsmeier reaction of conjugated carbocycles and heterocycles . This reaction is a form of formylation reaction that is used in organic chemistry .

Design of Ruthenium (II)-Hmtpo Complexes

The compound has been used as a reactant for the synthesis of Ruthenium (II)-Hmtpo complexes . These complexes have potential applications in various fields, including catalysis and materials science .

作用机制

Target of Action

The primary target of N-benzyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is Dihydroorotate dehydrogenase (DHODH) . DHODH is a mitochondrial enzyme that plays a crucial role in the de novo synthesis of pyrimidines .

Mode of Action

It’s known that triazolopyrimidines bind to plasmodium and mammalian dhodhs in overlapping but distinct binding sites . The key hydrogen-bond and stacking interactions underlying strong binding to PfDHODH are absent in the mammalian enzymes .

Biochemical Pathways

The compound affects the pyrimidine biosynthesis pathway by inhibiting DHODH This inhibition disrupts the production of pyrimidines, which are essential components of DNA and RNA

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion is currently unavailable . Therefore, the impact of these properties on the compound’s bioavailability cannot be accurately determined at this time.

Result of Action

Some compounds in the same class have shown moderate antiproliferative activities against certain cancer cells , suggesting that N-benzyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine might have similar effects.

Action Environment

The synthesis of similar compounds has been achieved under microwave conditions , suggesting that temperature could play a role in the compound’s stability and reactivity.

属性

IUPAC Name |

N-benzyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N5/c1-9-7-11(18-8-10-5-3-2-4-6-10)22-13(19-9)20-12(21-22)14(15,16)17/h2-7,18H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXCJRLKESQQCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC(=NN2C(=C1)NCC3=CC=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-2-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5211230.png)

![N-butyl-2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5211237.png)

![4-(4-fluorophenyl)-1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5211245.png)

![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B5211265.png)

![3-(3,5-dimethylbenzyl)-4-[(2-iodophenyl)amino]-2-methyl-4-oxobutanoic acid](/img/structure/B5211278.png)

![8-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5211290.png)

![N-[2-(2-chlorophenyl)ethyl]-1-cycloheptyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5211321.png)

![4-tert-butyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B5211323.png)

![ethyl 1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5211332.png)

![N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B5211338.png)